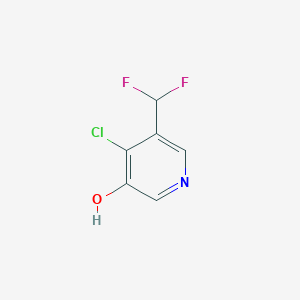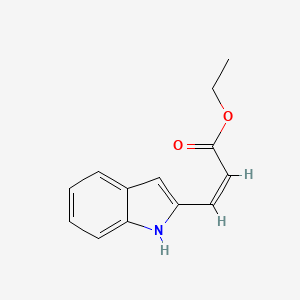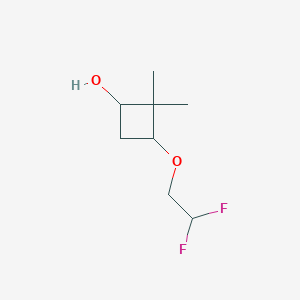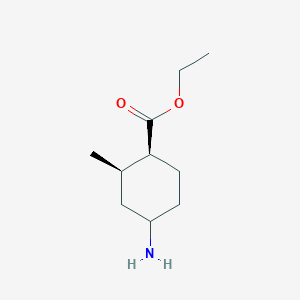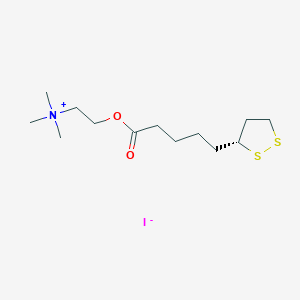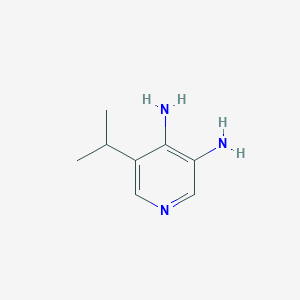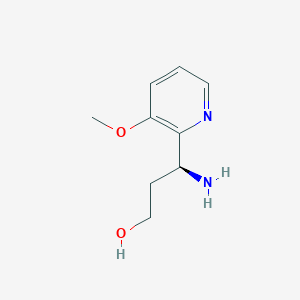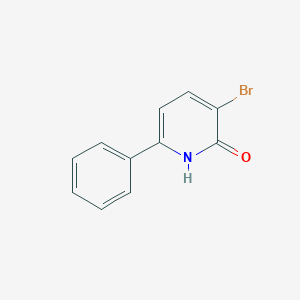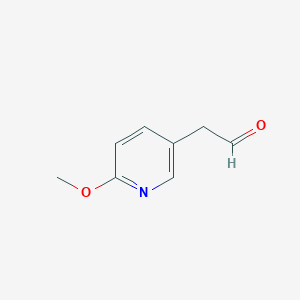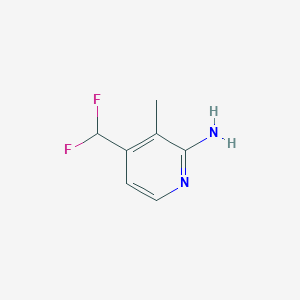
6-Bromopyridine-3-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromopyridine-3-sulfinic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position and a sulfinic acid group at the 3rd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Bromopyridine-3-sulfinic acid can be synthesized through several methods. One common approach involves the sulfonation of the corresponding pyridine derivative. Another method includes the diazotization of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group . The intermediate pyridine-3-sulfonyl chlorides formed during this process are then hydrolyzed to yield the sulfonic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonation reactions under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromopyridine-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.
Major Products:
Oxidation: Formation of 6-bromopyridine-3-sulfonic acid.
Reduction: Formation of pyridine-3-sulfinic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromopyridine-3-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .
Mecanismo De Acción
The mechanism of action of 6-Bromopyridine-3-sulfinic acid involves its interaction with molecular targets through its functional groups. The sulfinic acid group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
5-Bromopyridine-3-sulfonic acid: Similar in structure but with a sulfonic acid group instead of a sulfinic acid group.
6-Chloropyridine-3-sulfinic acid: Similar but with a chlorine atom instead of a bromine atom.
6-Bromopyridine-3-carboxylic acid: Similar but with a carboxylic acid group instead of a sulfinic acid group.
Uniqueness: 6-Bromopyridine-3-sulfinic acid is unique due to the presence of both a bromine atom and a sulfinic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C5H4BrNO2S |
|---|---|
Peso molecular |
222.06 g/mol |
Nombre IUPAC |
6-bromopyridine-3-sulfinic acid |
InChI |
InChI=1S/C5H4BrNO2S/c6-5-2-1-4(3-7-5)10(8)9/h1-3H,(H,8,9) |
Clave InChI |
CVUNREFDXNOUJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1S(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


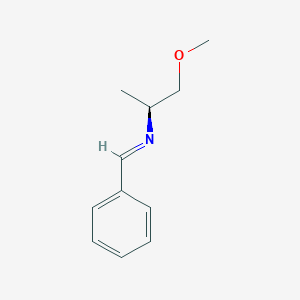

![Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)

